1-(3-Isocyanatopropyl)pyrrolidine

Description

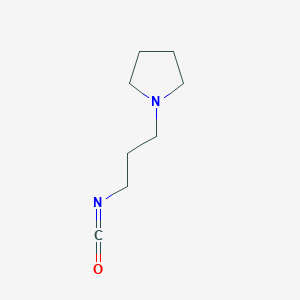

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

1-(3-isocyanatopropyl)pyrrolidine |

InChI |

InChI=1S/C8H14N2O/c11-8-9-4-3-7-10-5-1-2-6-10/h1-7H2 |

InChI Key |

JSDKEZXHRJXKSY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCCN=C=O |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Elucidation of 1 3 Isocyanatopropyl Pyrrolidine

Isocyanate Group Reactivity

The isocyanate group (–N=C=O) is characterized by the cumulated double bonds, rendering the central carbon atom highly electrophilic and susceptible to attack by nucleophiles. This inherent reactivity governs its participation in nucleophilic addition, cycloaddition, and polymerization reactions.

Nucleophilic Addition Reactions with Active Hydrogen Compounds (e.g., Amines, Alcohols, Thiols)

The most prominent reaction of the isocyanate group is its facile reaction with compounds containing active hydrogen atoms, such as amines, alcohols, and thiols. These reactions proceed via a nucleophilic addition mechanism to the electrophilic carbon of the isocyanate, leading to the formation of stable addition products.

The general mechanism involves the attack of the nucleophile on the carbonyl carbon of the isocyanate, forming a tetrahedral intermediate. This is followed by a proton transfer to the nitrogen atom, yielding the final product. The reactivity of the active hydrogen compound is generally correlated with its nucleophilicity.

Reaction with Amines: Primary and secondary amines react rapidly with the isocyanate group of 1-(3-isocyanatopropyl)pyrrolidine to form substituted ureas. The reaction is typically exothermic and proceeds readily without the need for a catalyst.

Reaction with Alcohols: In the presence of a catalyst, often a tertiary amine or an organometallic compound, alcohols add to the isocyanate to form carbamates (urethanes). The catalyst activates the alcohol, increasing its nucleophilicity.

Reaction with Thiols: Thiols react with isocyanates to yield thiocarbamates. This reaction, often termed a thiol-isocyanate "click" reaction, is highly efficient and can be catalyzed by bases. It provides a robust method for the modification of polymers and surfaces. usm.edu

A summary of these reactions is presented in the table below:

| Nucleophile | Product | General Reaction |

| Primary/Secondary Amine | Substituted Urea (B33335) | R-NCO + R'-NH₂ → R-NH-CO-NH-R' |

| Alcohol | Carbamate (Urethane) | R-NCO + R'-OH → R-NH-CO-O-R' |

| Thiol | Thiocarbamate | R-NCO + R'-SH → R-NH-CO-S-R' |

Cycloaddition Chemistry of the Isocyanate Moiety (e.g., [2+2], [2+3] Cycloadditions)

The isocyanate group in this compound can participate in cycloaddition reactions, leveraging the reactivity of its C=N and C=O double bonds. These reactions provide pathways to various heterocyclic structures.

[2+2] Cycloaddition: Isocyanates can undergo [2+2] cycloaddition reactions with alkenes to form β-lactams (2-azetidinones). researchtrends.net The reactivity of the alkene influences the reaction pathway, with electron-rich alkenes often proceeding through a stepwise mechanism involving a diradical intermediate. researchtrends.net Chlorosulfonyl isocyanate is a highly reactive isocyanate known for its participation in these reactions. researchtrends.net

[2+3] Cycloaddition: 1,3-Dipolar cycloaddition reactions involving isocyanates are also known. For instance, nitrones can react with the C=N or C=O bond of an isocyanate to form five-membered heterocyclic rings like 1,2,4-oxadiazolidin-5-ones or 1,4,2-dioxazolidines. acs.org The reaction mechanism can be either concerted or stepwise, depending on the solvent polarity. acs.org Aza-oxyallyl cations have also been shown to undergo [3+2] cycloaddition with isocyanates. researchgate.net

Polymerization Behavior through Isocyanate Linkages

The isocyanate functionality of this compound allows it to act as a monomer in polymerization reactions, leading to the formation of polyisocyanates (1-nylons). These polymers are known for their rigid, helical structures.

Anionic polymerization is a common method for polymerizing isocyanates. acs.org This process is typically initiated at low temperatures using initiators like sodium cyanide in polar solvents. acs.org However, these polymerizations can sometimes be uncontrolled, leading to byproducts like cyclic trimers. acs.org More controlled anionic polymerization techniques have been developed, often requiring additives to stabilize the growing polymer chain end. acs.org

Coordination polymerization offers an alternative route that can be performed at room temperature. acs.org Furthermore, isocyanates can be copolymerized with other monomers, such as ketenes, to create alternating copolymers. acs.org The use of blocked isocyanates in polymerization allows for the creation of functional polymer surfaces that can be later modified. usm.edursc.org

Pyrrolidine (B122466) Ring Reactivity

The pyrrolidine ring in this compound is a saturated five-membered heterocycle containing a secondary amine nitrogen. This nitrogen atom is the primary center of reactivity for the ring.

Nucleophilicity of the Ring Nitrogen in Intermolecular Reactions

The nitrogen atom in the pyrrolidine ring possesses a lone pair of electrons, making it a potent nucleophile. makingmolecules.com This nucleophilicity allows it to readily participate in intermolecular reactions with a variety of electrophiles. The compact, cyclic structure of pyrrolidine can also influence its reactivity compared to acyclic secondary amines. wikipedia.org

The basicity of the pyrrolidine nitrogen is a key factor in its nucleophilic character. makingmolecules.com It can be protonated by acids to form a pyrrolidinium (B1226570) salt. The nucleophilicity of the pyrrolidine nitrogen is fundamental to many of its applications in organic synthesis, including its use in the synthesis of various pharmaceutical compounds. makingmolecules.com

Reactions Involving Enamine Intermediates derived from the Pyrrolidine Ring

A hallmark reaction of the pyrrolidine moiety is its ability to form enamines upon reaction with aldehydes or ketones. makingmolecules.comwikipedia.org Enamines are versatile intermediates in organic synthesis, acting as nucleophilic carbon species. The formation of an enamine from pyrrolidine and a carbonyl compound is a reversible, acid-catalyzed process. wikipedia.org

Enamine Formation: The pyrrolidine ring reacts with an aldehyde or ketone to form an enamine.

Nucleophilic Attack: The enamine attacks an electrophile.

Hydrolysis: The resulting iminium salt is hydrolyzed to regenerate the carbonyl group, now bearing a new substituent at the α-position.

The table below summarizes the key steps in a typical Stork enamine reaction:

| Step | Reactants | Product |

| 1. Enamine Formation | Pyrrolidine + Ketone/Aldehyde | Enamine |

| 2. Alkylation/Acylation | Enamine + Electrophile (e.g., Alkyl Halide) | Iminium Salt |

| 3. Hydrolysis | Iminium Salt + H₂O | α-Substituted Ketone/Aldehyde |

Electrophilic Substitution and Functionalization of the Pyrrolidine Core

The functionalization of a saturated heterocyclic system like a pyrrolidine ring typically involves reactions at the carbon atoms, most commonly at the α-position to the nitrogen, or at the nitrogen atom itself. For N-substituted pyrrolidines, electrophilic functionalization of the ring is a significant challenge. However, methods for C-H functionalization have been developed. For instance, deprotonation of N-Boc-pyrrolidine at the α-position using a strong base, followed by trapping with an electrophile, is a known strategy for introducing substituents. nih.gov

In the specific case of this compound, direct functionalization of the pyrrolidine core is severely complicated by the presence of the highly electrophilic and reactive isocyanate (-NCO) group. Many reagents used for C-H activation or electrophilic substitution, such as strong organometallic bases or potent electrophiles, would preferentially react with the isocyanate group. For example, an attempt to use an organolithium reagent to deprotonate the α-carbon would likely result in nucleophilic attack at the isocyanate carbon.

Similarly, electrophilic cyclization strategies, which can be used to form fused ring systems from N-substituted pyrrolidines, often require strong acids like triflic acid. rsc.org Such conditions would likely induce the polymerization of the isocyanate group or other undesired side reactions. Therefore, any intended functionalization of the pyrrolidine ring would most practically be accomplished on a precursor molecule, such as 1-(3-aminopropyl)pyrrolidine (B1328916), before the final conversion of the primary amine to the isocyanate.

Intermolecular and Intramolecular Interactions Between Functional Groups

The unique structure of this compound, which combines a nucleophilic tertiary amine with a highly electrophilic isocyanate group within the same molecule, gives rise to significant intramolecular and intermolecular interactions that dictate its reactivity.

A hallmark of isocyanate chemistry is the propensity for self-reaction, leading to dimers, trimers, and higher-order oligomers. wikipedia.org This is a critical aspect of the reactivity profile of this compound. These reactions are typically catalyzed by bases, heat, or certain organometallic compounds.

Dimerization: Two isocyanate molecules can react to form a four-membered uretdione ring. This is a reversible process.

Trimerization: The most common and generally more stable oligomer is the trimer, a six-membered isocyanurate ring. This cyclotrimerization is a key reaction in the production of polyisocyanurate (PIR) foams and high-performance coatings, creating a highly stable, cross-linked structure. wikipedia.org

The formation of these oligomers is a complex process, and the product distribution (dimer vs. trimer) can be controlled by the choice of catalyst and reaction conditions. dtic.mil For this compound, these self-reactions are expected to be a dominant pathway, especially in the absence of other strong nucleophiles.

The substituent on the isocyanate group plays a pivotal role in modulating its reactivity. In this compound, the substituent is the 3-(pyrrolidin-1-yl)propyl group.

Electronic Effects: As an aliphatic isocyanate, its reactivity is generally lower than that of aromatic isocyanates, where the -NCO group is influenced by the electron-withdrawing nature of the aromatic ring. The alkyl chain in this compound is electron-donating, which slightly reduces the electrophilicity of the isocyanate carbon compared to aromatic counterparts but is typical for aliphatic isocyanates. mdpi.com

Intramolecular Catalysis: The most significant substituent effect is the potential for intramolecular catalysis by the tertiary amine of the pyrrolidine ring. The nitrogen's lone pair of electrons can act as an internal Lewis base catalyst, activating the isocyanate group of the same or a nearby molecule. This can significantly accelerate the rates of oligomerization or reaction with external nucleophiles (e.g., alcohols, water). This phenomenon is known in other amino-isocyanates and can lead to reactivity at lower temperatures than isocyanates lacking such a feature. nih.gov The proximity of the amine to the isocyanate, connected by a flexible propyl chain, makes such an interaction sterically feasible.

Kinetic and Thermodynamic Studies of Key Reactions

The reaction of isocyanates with alcohols to form urethanes is a cornerstone of polyurethane chemistry. These reactions are typically studied under pseudo-first-order conditions (with a large excess of alcohol) and generally follow second-order kinetics. rsc.org

Table 1: Comparative Kinetic Data for Uncatalyzed Reactions of Aliphatic Isocyanates with n-Butanol Data presented for analogous compounds to illustrate typical reactivity.

| Isocyanate | Temperature (°C) | Rate Coefficient (k) (L·mol⁻¹·s⁻¹) | Activation Energy (Ea) (kJ·mol⁻¹) |

| Hexamethylene Diisocyanate (HDI)¹ | 80 | 1.8 x 10⁻⁴ | 59.8 |

| Isophorone Diisocyanate (IPDI)¹ | 80 | 1.1 x 10⁻⁴ | 64.9 |

| 4,4'-Methylenebis(cyclohexyl isocyanate) (HMDI)¹ | 80 | 0.3 x 10⁻⁴ | 66.8 |

¹Data sourced from studies on diisocyanates, representing the reactivity of aliphatic isocyanate groups. rsc.org

The reactivity of this compound is expected to be in the range of other primary aliphatic isocyanates like HDI. However, due to the potential for intramolecular catalysis mentioned in section 3.3.2, its uncatalyzed reaction rate could be significantly higher than that of a simple alkyl isocyanate.

Thermodynamically, the reaction of isocyanates with alcohols is exothermic. The enthalpy of urethane (B1682113) formation provides the driving force for the reaction.

Table 2: Enthalpy of Urethane Formation for Various Isocyanate-Alcohol Reactions Data presented for analogous systems.

| Isocyanate | Alcohol | Enthalpy of Reaction (ΔH) (kcal/mol) |

| Phenyl Isocyanate | n-Butanol | -25.1 |

| o-Tolyl Isocyanate | n-Butanol | -23.5 |

| p-Tolyl Isocyanate | n-Butanol | -24.7 |

| 2,4-Toluene Diisocyanate | n-Butanol | -22.0 |

Source: Data compiled from various literature sources on isocyanate reactions.

The enthalpy for the reaction of an aliphatic isocyanate like this compound with an alcohol is expected to be in a similar range, typically between -22 to -25 kcal/mol. nih.gov This strong exothermic nature indicates that the formation of the urethane bond is a thermodynamically favorable process.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Building Block in Complex Molecule Synthesis

The distinct structural features of 1-(3-Isocyanatopropyl)pyrrolidine make it an invaluable building block for the synthesis of intricate molecular architectures.

Scaffold for Diverse Heterocyclic Compounds

The pyrrolidine (B122466) ring, a common motif in many biologically active compounds, serves as a foundational scaffold. nih.gov This allows for the construction of a wide array of diverse heterocyclic compounds. The pyrrolidine-2,3-dione (B1313883) scaffold, for instance, has been identified in natural products and has shown antimicrobial properties. nih.gov The synthesis of these complex structures often involves leveraging the pyrrolidine core to build more elaborate systems. By utilizing the inherent reactivity of the isocyanate group, chemists can introduce a variety of substituents and functional groups, leading to the creation of novel molecular entities with potential applications in medicinal chemistry and drug discovery. The pyrrole (B145914) scaffold itself is recognized as a valuable component in the development of therapeutic agents. nih.gov

Reagent in Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. Isocyanides, which share reactivity characteristics with isocyanates, are well-established as key substrates in famous MCRs like the Passerini and Ugi reactions, which are powerful tools for rapidly constructing nitrogen-containing organic compounds. nih.gov The isocyanate functionality of this compound allows it to participate in similar one-pot reactions, facilitating the rapid generation of molecular diversity. These reactions are attractive for their broad substrate scope and tolerance of various functional groups, often proceeding under mild conditions. nih.gov For example, a three-component reaction involving an isocyanide, dialkyl but-2-ynedioates, and a 1,4-dihydropyridine (B1200194) can yield polyfunctionalized tetrahydrocyclopenta nih.govyoutube.compyrrolo[2,3-b]pyridines with high diastereoselectivity. nih.gov

Functional Monomer in Polymer and Copolymer Development

The dual functionality of this compound also makes it a valuable monomer for the creation of advanced polymers and copolymers with tailored properties. Functional monomers are crucial for providing polymers with enhanced performance or improved processing characteristics. songwon.com

Synthesis of Novel Polyurethanes and Polyureas

Polyurethanes and polyureas are important classes of polymers with a wide range of applications. Traditionally, polyurethanes are synthesized through the reaction of isocyanates with polyols, while polyureas are formed from the reaction of isocyanates with amines. youtube.commdpi.com The isocyanate group of this compound readily reacts with diols or diamines to form the respective polymer backbones. The incorporation of the pyrrolidine ring into the polymer structure can impart unique properties, such as altered solubility, thermal stability, and mechanical strength. Research has explored non-isocyanate routes to polyurethanes and polyureas to address toxicity concerns associated with traditional methods. nih.govnih.gov However, isocyanate-based synthesis remains a prevalent and efficient method. mdpi.com The synthesis of polyurea microcapsules, for instance, often utilizes interfacial polymerization in an oil-in-water emulsion with a diisocyanate as a key component. mdpi.com

Table 1: Comparison of Polyurethane and Polyurea Synthesis

| Feature | Polyurethane Synthesis | Polyurea Synthesis |

| Reactants | Isocyanate + Polyol | Isocyanate + Amine |

| Key Linkage | Urethane (B1682113) (-NH-CO-O-) | Urea (B33335) (-NH-CO-NH-) |

| Reaction Kinetics | Generally slower than polyurea synthesis | Extremely rapid, often not requiring a catalyst |

| Primary Isocyanate Reactivity | Reacts with hydroxyl groups | Reacts with primary amine groups |

Design of Functional Copolymers for Specific Material Properties

Copolymers are formed by the polymerization of two or more different monomers. By incorporating this compound as a comonomer, materials scientists can precisely tune the properties of the resulting copolymer. The pyrrolidine functionality can introduce specific characteristics, such as improved adhesion, altered hydrophilicity, or the ability to participate in post-polymerization modifications. For example, statistical and block copolymers can be synthesized using monomers with different functionalities to create materials with controlled architectures and properties. nih.govmdpi.com The synthesis of copolymers with pyrrole functionality has been shown to enhance thermal stability. csic.es The choice of comonomers and the polymerization technique allows for the design of functional copolymers for a wide range of specific applications, from coatings and adhesives to biomedical devices. mcgill.caresearchgate.net

Molecularly Imprinted Polymers (MIPs) and Sensing Applications

Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule, known as the template. mdpi.comnih.gov This is achieved by polymerizing functional monomers and a cross-linker in the presence of the template molecule. mdpi.com After polymerization, the template is removed, leaving behind cavities that are complementary in shape and functionality to the template. nih.gov

MIPs have a wide array of applications, including their use as selective sorbents for separation processes, in catalysis, and notably, as recognition elements in chemical sensors. mdpi.comrsc.org The ability of MIPs to selectively bind to a target analyte makes them highly valuable for developing robust and specific sensing platforms for environmental monitoring, food safety, and biomedical diagnostics.

Utilization as a Functional Monomer in MIP Fabrication

Molecularly Imprinted Polymers (MIPs) are synthetic polymers with recognition sites tailored for a specific target molecule. The synthesis of MIPs involves the polymerization of functional monomers and a cross-linker in the presence of a template molecule. nih.govbohrium.commoleculardimensions.com After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and functionality to the template.

In this context, this compound could serve as a valuable functional monomer. The isocyanate group is capable of forming covalent bonds or strong hydrogen bonds with template molecules that possess hydroxyl, amino, or other nucleophilic groups. This interaction would position the monomer around the template before polymerization. The pyrrolidine nitrogen could also participate in non-covalent interactions, such as hydrogen bonding or ionic interactions, with acidic functionalities on a template molecule. The choice of functional monomer is critical to the selectivity and affinity of the resulting MIP. bohrium.comnih.gov

Table 1: Potential Interactions of this compound as a Functional Monomer in MIPs

| Functional Group of Monomer | Potential Interaction with Template | Type of Bonding |

| Isocyanate (-NCO) | Hydroxyl (-OH), Amine (-NH2) | Covalent (Urethane/Urea) or Hydrogen Bonding |

| Pyrrolidine (cyclic amine) | Carboxylic Acid (-COOH), Phenol | Hydrogen Bonding, Ionic Interaction |

Development of Recognition Sites for Molecular Sensing

The principles that make this compound a candidate for MIPs also apply to its use in the development of recognition sites for molecular sensing. Chemical sensors often rely on a molecular recognition element that selectively binds to an analyte. nih.gov The isocyanate group of the compound could be used to immobilize it onto a sensor surface that has been functionalized with nucleophilic groups. The exposed pyrrolidine ring would then be available to interact with specific analytes, leading to a detectable signal.

Ligand and Organocatalyst Design

Chelation and Coordination Chemistry in Transition Metal Catalysis

While specific examples involving this compound are not documented, the pyrrolidine motif is a well-established ligand in transition metal catalysis. The nitrogen atom of the pyrrolidine ring can donate its lone pair of electrons to a metal center, forming a coordination complex. Such complexes are often used to catalyze a variety of organic transformations. The propyl-isocyanate "tail" of the molecule could be used to anchor the catalytic complex to a solid support, facilitating catalyst recovery and reuse.

Pyrrolidine-Based Organocatalytic Systems

Pyrrolidine and its derivatives are cornerstones of modern organocatalysis, particularly in asymmetric synthesis. nih.govrsc.orgrsc.org They are known to activate substrates through the formation of enamine or iminium ion intermediates. Although research on this compound in this specific role is not available, its structure is analogous to many successful pyrrolidine-based organocatalysts. The isocyanate group offers a reactive handle for incorporating the catalytic pyrrolidine moiety into larger systems, such as polymers or onto surfaces, to create heterogeneous organocatalysts. rsc.org

Surface Modification and Interface Engineering

Grafting onto Inorganic and Organic Substrates

The high reactivity of the isocyanate group makes this compound a prime candidate for the surface modification of materials. frontiersin.orgnih.gov This process, known as grafting, can be used to alter the surface properties of a substrate, such as its hydrophilicity, biocompatibility, or chemical reactivity. frontiersin.orgresearchgate.netmdpi.comresearchgate.net

For instance, inorganic substrates like silica (B1680970) or metal oxides, which often possess surface hydroxyl groups, can be readily functionalized by reaction with the isocyanate group to form stable urethane linkages. This would result in a surface coated with pyrrolidine moieties. Similarly, organic polymers with suitable functional groups can be modified. This surface functionalization can be used to introduce new properties or to provide a platform for further chemical transformations. A related compound, (3-Isocyanatopropyl)triethoxysilane, which also contains an isocyanate group, is commonly used for such surface modifications. fishersci.com

Table 2: Potential Substrates for Grafting with this compound

| Substrate Type | Reactive Surface Groups | Resulting Linkage |

| Inorganic (e.g., Silica, Alumina) | Hydroxyl (-OH) | Urethane |

| Organic Polymers (e.g., Polyols, Polyamines) | Hydroxyl (-OH), Amine (-NH2) | Urethane, Urea |

| Modified Surfaces | Amine (-NH2), Thiol (-SH) | Urea, Thiourethane |

Lack of Publicly Available Research on this compound in Composite Applications

Despite a comprehensive search of scientific literature, patents, and chemical supplier databases, no specific research findings or application data could be located regarding the use of the chemical compound This compound for the enhancement of adhesion and compatibility in composite materials.

While the isocyanate functional group is well-known for its reactive potential in creating urethane linkages and its use in various adhesion-promoting applications within polymer science, the specific properties and performance of the pyrrolidine-containing isocyanate, this compound, in composite materials are not documented in publicly accessible resources. General information on other isocyanates and coupling agents, such as silanes and maleic anhydride (B1165640) grafted polymers, is widely available, but this does not provide the specific data required to detail the performance of the requested compound.

Consequently, it is not possible to provide an article on the "" focusing on the "Enhancement of Adhesion and Compatibility in Composites" for this compound, as there is no research to cite or from which to derive data tables and detailed findings as per the specified outline.

Spectroscopic and Structural Characterization of Reaction Products and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of derivatives of 1-(3-isocyanatopropyl)pyrrolidine. While one-dimensional (1D) NMR provides fundamental information, two-dimensional (2D) NMR techniques are often indispensable for complex molecules, and solid-state NMR is crucial for analyzing insoluble materials like polymers. wikipedia.orglibretexts.org

2D NMR Spectroscopy: For soluble derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are vital. wikipedia.orgyoutube.comyoutube.com

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, which are instrumental in identifying adjacent protons within the pyrrolidine (B122466) ring and the propyl chain of the molecule's derivatives.

HSQC experiments correlate directly bonded proton and carbon nuclei (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons. libretexts.org This is particularly useful for distinguishing the various methylene (B1212753) groups in the pyrrolidine and propyl moieties.

HMBC provides information on longer-range couplings (typically 2-4 bonds) between protons and carbons. ipb.pt This is critical for establishing the connectivity across quaternary carbons and heteroatoms, for instance, confirming the linkage between the propyl chain and the nitrogen of the pyrrolidine ring, or the connectivity within newly formed urea (B33335) or urethane (B1682113) linkages.

In the study of complex heterocyclic structures derived from reactions involving the pyrrolidine moiety, 2D NMR is essential for confirming the final structure and stereochemistry. ipb.pt

Solid-State NMR (ssNMR): When this compound is used to modify polymers or surfaces, the resulting materials are often insoluble. In these cases, solid-state NMR becomes a powerful tool. elsevier.comgoogle.mw Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C NMR spectra of the solid material. polymersynergies.net

For instance, in the reaction of isocyanates with materials like wood or cellulose, ssNMR can differentiate between various reaction products. polymersynergies.net The formation of urethane linkages through reaction with hydroxyl groups can be distinguished from the formation of urea (from reaction with water) or biuret (B89757) structures (from further reaction of the isocyanate with a urea group). polymersynergies.net 2D solid-state NMR techniques, such as Wideline Separation (WISE) spectroscopy, can further probe the dynamics and spatial proximity of different components in the polymer matrix, providing insights into the homogeneity and phase behavior of the functionalized material. rsc.org

Table 5.1.1: Representative NMR Data for Isocyanate Reaction Products

| Functional Group | Typical ¹³C Chemical Shift (ppm) | Typical ¹H Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |

|---|---|---|---|

| Isocyanate (-NCO) | 120-130 | - | - |

| Urethane (-NH-C(O)O-) | 150-160 | 5.0-8.0 (NH) | NH to Carbonyl C |

| Urea (-NH-C(O)NH-) | 155-165 | 5.5-8.5 (NH) | NH to Carbonyl C |

| Biuret (-NH-C(O)N(C(O)NH-)-) | 150-160 (terminal C=O), 165-175 (central C=O) | 7.0-9.0 (NH) | NH to both Carbonyl C's |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and monitoring the reaction of the isocyanate group in this compound. researchgate.netsciencegate.app

Infrared (IR) Spectroscopy: The isocyanate group (-N=C=O) has a very strong and characteristic asymmetric stretching absorption band in the IR spectrum, typically appearing in the range of 2240–2280 cm⁻¹. spectroscopyonline.comspectroscopyonline.com The intensity and position of this peak make it an excellent diagnostic tool for monitoring the consumption of the isocyanate during a reaction. spectroscopyonline.com

Upon reaction, this peak disappears and new characteristic peaks emerge. For example:

Urethane formation: Reaction with an alcohol yields a urethane. The IR spectrum of the product will show the disappearance of the -NCO peak and the appearance of N-H stretching vibrations (around 3300 cm⁻¹) and a strong carbonyl (C=O) stretching peak (around 1740-1680 cm⁻¹). spectroscopyonline.comspectroscopyonline.com

Urea formation: Reaction with an amine or water (which forms an unstable carbamic acid that decarboxylates to an amine, which then reacts with another isocyanate molecule) results in a urea. This is characterized by N-H stretching bands and a carbonyl peak typically at a lower wavenumber than urethanes (around 1680-1630 cm⁻¹). rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. researchgate.net While the -N=C=O stretch is also visible in the Raman spectrum, other vibrations may be more prominent. researchgate.net For instance, the symmetric stretching of aromatic rings in derivatives can be strong in Raman spectra. In polyurethane systems, the disappearance of the -NCO band around 2270 cm⁻¹ after curing can be effectively monitored. researchgate.net The formation of urethane linkages can be confirmed by the appearance of bands such as the C-N axial stretch around 1550 cm⁻¹. researchgate.net

Table 5.2.1: Key Vibrational Frequencies for this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2280 - 2240 (Very Strong) spectroscopyonline.comspectroscopyonline.com | ~2270 researchgate.net |

| Urethane (-NH-C(O)O-) | N-H Stretch | ~3300 (Broad) spectroscopyonline.com | Weak |

| C=O Stretch | 1740 - 1680 (Strong) researchgate.net | - | |

| Urea (-NH-C(O)NH-) | N-H Stretch | ~3400 and ~3200 (Doublet for primary) | - |

| C=O Stretch (Amide I) | 1680 - 1630 (Strong) | - | |

| Pyrrolidine Ring | C-H Stretch | 2960 - 2850 | 2960 - 2850 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of reaction products and elucidating their structure through fragmentation analysis. nih.gov Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. nih.gov

Accurate Mass Determination: HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula of a synthesized derivative. nih.gov This is crucial for confirming that the desired reaction has occurred and for identifying any unexpected byproducts.

Fragmentation Analysis (Tandem MS/MS): By selecting a specific ion (the parent ion) and subjecting it to collision-induced dissociation (CID), a fragmentation pattern (MS/MS spectrum) is generated. This pattern provides a fingerprint of the molecule's structure. nih.govresearchgate.net

For derivatives of this compound, key fragmentation pathways would include:

Cleavage at the newly formed urea or urethane bond.

Fragmentation of the propyl chain.

Opening or cleavage of the pyrrolidine ring.

In studies of isocyanate adducts with peptides, tandem mass spectrometry has been used to pinpoint the exact binding site, showing that isocyanates often react preferentially with the N-terminal amine group. nih.gov Similarly, for derivatives of this compound, MS/MS can confirm that the reaction has occurred at the isocyanate terminus. For oligomeric or polymeric species, MALDI-TOF MS can be used to determine the molecular weight distribution and analyze the repeating units and end-groups. nih.gov

X-ray Crystallography for Precise Molecular Architecture Elucidation (for crystalline derivatives)

X-ray crystallography is particularly valuable for:

Stereochemistry: Unambiguously determining the relative and absolute stereochemistry at chiral centers.

Conformation: Revealing the preferred conformation of the pyrrolidine ring (e.g., envelope or twist) and the orientation of substituents. researchgate.net

Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that dictate the crystal packing. mdpi.com

For example, in the crystal structure of a urea derivative, X-ray analysis would precisely define the geometry around the urea moiety and show how molecules are linked by N-H···O=C hydrogen bonds in the crystal lattice. nih.govresearchgate.net This information is crucial for understanding the relationship between molecular structure and macroscopic properties. mdpi.com

Spectroscopic Characterization of Polymer Networks and Functionalized Surfaces

When this compound is used to create polymer networks or to functionalize surfaces, a combination of spectroscopic techniques is employed to characterize the resulting material.

ATR-FTIR: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is ideal for analyzing the surface of materials. It can confirm the covalent attachment of the molecule by showing the disappearance of the -NCO band and the appearance of urethane or urea bands on the surface. rsc.org

Solid-State NMR: As discussed in section 5.1, ssNMR is essential for probing the structure and dynamics of the bulk polymer network. elsevier.comgoogle.mwpolymersynergies.net It can provide information on the degree of cross-linking and the mobility of different parts of the polymer chains. rsc.org

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can determine the elemental composition of the top few nanometers of a material. It can be used to confirm the presence of nitrogen from the pyrrolidine and urethane/urea groups on a functionalized surface and to analyze the chemical states of the elements.

These techniques, when used in concert, provide a comprehensive picture of the structure, composition, and homogeneity of materials modified with this compound, from the molecular level to the bulk properties.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics that govern the reactivity of 1-(3-Isocyanatopropyl)pyrrolidine. Methods such as Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are employed to predict how the molecule will interact with other reagents.

The distribution of electron density and the molecular electrostatic potential (MEP) map are critical for identifying nucleophilic and electrophilic sites. In this compound, the nitrogen atom of the pyrrolidine (B122466) ring is expected to be a primary nucleophilic center, while the carbon atom of the isocyanate group (-N=C=O) is a potent electrophilic site. Reactivity indices, such as Fukui functions, can be calculated to quantify the susceptibility of each atomic site to nucleophilic or electrophilic attack. These calculations help in rationalizing the molecule's role in reactions like polymerization or cycloaddition. chemrxiv.org

Table 1: Calculated Electronic Properties of this compound (Illustrative Data) This table presents typical values that would be obtained from quantum chemical calculations for illustrative purposes.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions |

| MEP Minimum | -45 kcal/mol (on Pyrrolidine N) | Most likely site for electrophilic attack |

| MEP Maximum | +55 kcal/mol (on Isocyanate C) | Most likely site for nucleophilic attack |

Mechanistic Pathways Elucidation using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a workhorse of computational chemistry for elucidating complex reaction mechanisms. For this compound, DFT calculations can map out the potential energy surfaces for its various reactions, identifying transition states, intermediates, and reaction products.

A primary application would be modeling the urethane (B1682113) formation reaction, where the isocyanate group reacts with an alcohol. DFT calculations can determine the reaction barriers for both catalyzed and uncatalyzed pathways, providing insight into reaction kinetics. For instance, studies on other isocyanates have shown that the reaction can proceed through a concerted or stepwise mechanism, and DFT can distinguish between these possibilities. chemrxiv.org Similarly, the mechanistic pathways of [3+2] cycloaddition reactions involving the isocyanate group can be explored, detailing the energetics that determine regioselectivity and stereoselectivity. chemrxiv.org These computational investigations provide a step-by-step view of bond-forming and bond-breaking processes, which is often impossible to observe experimentally. researchgate.net

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are highly effective in predicting spectroscopic properties, which aids in the characterization of molecules. For this compound, DFT calculations can simulate its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. Calculated vibrational frequencies in the IR spectrum can be compared with experimental data to confirm the presence of key functional groups, such as the strong absorption band of the isocyanate group (around 2270 cm⁻¹).

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of the molecule. libretexts.org By systematically rotating the dihedral angles along the propyl chain, a potential energy surface can be generated. nih.gov This analysis reveals the most stable conformers (energy minima) and the energy barriers required for interconversion between them. nih.gov For this compound, the orientation of the pyrrolidine ring relative to the isocyanate group will significantly influence its steric and electronic properties. Theoretical studies on similar isocyanates have successfully identified stable syn and anti conformers and quantified their relative energies. nih.gov

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups (Illustrative Data) This table illustrates how calculated spectroscopic data are compared with experimental results for structural verification.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Asymmetric Stretch | Isocyanate (-NCO) | 2275 | ~2270 |

| C-N Stretch | Pyrrolidine | 1190 | ~1185 |

| CH₂ Scissoring | Propyl Chain | 1460 | ~1455 |

| C=O Bending | Isocyanate (-NCO) | 580 | ~575 |

Molecular Dynamics Simulations for Polymer and Interfacial Behavior

When this compound is used as a monomer to create polymers (e.g., polyurethanes or polyureas), Molecular Dynamics (MD) simulations become an essential tool for predicting the material's macroscopic properties. researchgate.net MD simulations model the behavior of large ensembles of polymer chains over time, providing insights into their structural and dynamic characteristics. researchgate.netyoutube.com

Future Research Directions and Emerging Opportunities

Green Chemistry Approaches in Synthesis and Application

The chemical industry's shift towards sustainability is driving significant innovation in isocyanate synthesis and application, moving away from hazardous traditional methods. rsc.org This trend directly impacts the future prospects of compounds like 1-(3-Isocyanatopropyl)pyrrolidine.

Phosgene-Free Synthesis Routes: Traditionally, isocyanate production relies on the use of highly toxic and corrosive phosgene (B1210022). digitellinc.com Green chemistry principles demand the development of safer, phosgene-free alternatives. digitellinc.comnih.gov Future research will likely focus on adapting non-phosgene methods for the synthesis of this compound. Key approaches include:

The Urea (B33335) Process: This method uses urea, alcohol, and amines as raw materials to produce carbamates, which then decompose into isocyanates. A major advantage is that the byproducts, alcohol and ammonia (B1221849), are raw materials for the initial steps, enabling a "zero emission" synthesis loop. nih.govacs.org

The Dimethyl Carbonate (DMC) Method: DMC is an environmentally friendly carbonylation reagent that can replace phosgene. It is less corrosive and lacks chloride ions, simplifying purification and improving product quality. nih.govacs.org

Reductive Carbonylation: This direct method involves the carbonylation of nitro or amine compounds, avoiding phosgene entirely. digitellinc.comacs.org While promising, the mechanisms are complex and require further research for industrial viability. digitellinc.com

Bio-Based Feedstocks and Solvents: A significant frontier in green chemistry is the transition from petrochemical feedstocks to renewable resources. patsnap.com Research is emerging on producing bio-based isocyanates from sources like starch. ulprospector.com Future efforts could explore the synthesis of the pyrrolidine (B122466) moiety of this compound from biomass-derived platform molecules like levulinic acid. Furthermore, the application of green solvents such as ionic liquids or water in the synthesis of heterocyclic compounds like pyrrolidine is a key area of development. frontiersin.orgnih.gov

The following table summarizes promising green synthesis strategies applicable to isocyanates.

| Green Synthesis Strategy | Key Features & Advantages | Relevant Compounds/Reagents | Research Focus |

| Urea Process | Utilizes cost-effective urea; "Zero emission" potential as byproducts are recycled. nih.govacs.org | Urea, Alcohols, Amines | Optimization for specific isocyanates like this compound. |

| Dimethyl Carbonate (DMC) Method | Eco-friendly substitute for phosgene; Reduced corrosiveness and simplified purification. nih.govacs.org | Dimethyl Carbonate (DMC) | Catalyst development and process efficiency. nih.gov |

| Direct Reductive Carbonylation | Phosgene-free direct conversion of nitro or amine compounds. digitellinc.com | Nitro compounds, Amines, Carbon Monoxide | Understanding reaction mechanisms and catalyst design. digitellinc.com |

| Bio-Based Feedstocks | Reduces reliance on fossil fuels; potential for a lower carbon footprint. ulprospector.com | Starch, Levulinic Acid | Developing synthesis routes from biomass to isocyanate precursors. ulprospector.com |

| Non-Isocyanate Polyurethanes (NIPU) | Avoids free isocyanates in the final application, enhancing safety. ulprospector.com | Polycarbamates, Polyaldehydes | Decoupling cure speed from pot life for improved processing. ulprospector.com |

Integration into Advanced Functional Systems and Devices

The reactivity of the isocyanate group makes this compound an ideal candidate for covalent integration into advanced materials and devices, imparting specific functions.

Future research will likely explore its use in:

High-Performance Membranes: Isocyanates are used as additives in the fabrication of membranes for separation processes like ultrafiltration. nih.gov By acting as a cross-linker and functionalization anchor, this compound could be used to engineer membrane porosity and surface chemistry, leading to membranes with superior water permeance and anti-fouling properties. nih.gov

Biomedical Devices and Nanomedicine: Polyurethanes, synthesized from diisocyanates, are a flexible platform for creating biomaterials for tissue engineering and nanomedicine. rsc.org The incorporation of this compound could be used to modify the surfaces of biomedical implants or to create functional nanoparticles for targeted drug delivery. patsnap.comrsc.org Its pyrrolidine group could be further functionalized to attach bioactive molecules.

Sensors and Electronics: The ability of polymers to respond to external stimuli is crucial for developing sensors. researchgate.net By integrating this compound into polymer backbones, it is possible to create materials for chemical sensors where the pyrrolidine moiety acts as a recognition site, and the resulting change is transduced into a detectable signal.

Exploration of Bio-Inspired Architectures

Nature provides a vast library of designs for high-performance materials. rsc.org Biomimicry, or the imitation of natural systems, offers a promising pathway for creating novel architectures using this compound.

Mimicking Natural Hierarchies: Researchers have been inspired by the Murray network, a hierarchical structure found in vascular plants, to create highly permeable and durable membranes. nih.gov Isocyanates have been used as multifunctional additives to control phase separation and cross-linking, enabling the synchronous engineering of membrane structure. nih.gov this compound could be employed in similar strategies to create complex, functional materials.

Tissue Mimicry: A central goal of tissue engineering is to create scaffolds that mimic the properties of native tissues. nih.gov Polyurethanes offer tunable mechanical and surface properties, making them ideal for this purpose. rsc.orgnih.gov By carefully selecting the monomers, including functional isocyanates like this compound, it is possible to design biomimetic constructs that support cell proliferation and guide tissue regeneration for both soft and hard tissues. rsc.orgnih.gov

Bio-adhesion: Organisms like geckos and tree frogs have developed specialized structures for switchable adhesion. researchgate.net Future research could focus on creating bio-inspired adhesives by functionalizing surfaces with polymers derived from this compound. The pyrrolidine group could be tailored to modulate surface energy and adhesion in response to external cues. researchgate.net

Development of Smart Materials Responsive to External Stimuli

"Smart" materials, which change their properties in response to their environment, are at the forefront of materials science. nih.gov The unique structure of this compound makes it a valuable component for creating such stimuli-responsive polymers.

Polymers incorporating the pyrrolidine moiety can exhibit sensitivity to changes in pH. nih.gov The isocyanate group allows for the straightforward incorporation of this pH-sensitive unit into a larger polymer network, such as polyurethane. This opens avenues for creating materials that respond to various triggers:

pH-Responsive Systems: The pyrrolidine ring is a basic moiety. When incorporated into a polymer, it can become protonated or deprotonated depending on the surrounding pH. This change in charge can trigger macroscopic changes in the material, such as swelling or shrinking. nih.gov This has been demonstrated in hydrogels containing pyrrolidine, which show significant changes in swelling in response to different pH buffer solutions. nih.gov Curcumin-modified polyurethanes have also shown pH-responsive behavior. mdpi.com

Thermo-responsive Systems: By copolymerizing with monomers like N-isopropylacrylamide (NIPA), it is possible to create materials that respond to temperature changes. nih.govmdpi.com The resulting polymers can exhibit a lower critical solution temperature (LCST), undergoing a phase transition from soluble to insoluble above a certain temperature. nih.gov

Multi-Stimuli Responsive Materials: A key emerging area is the development of materials that respond to multiple independent stimuli, such as temperature, light, and redox potential. rsc.org This allows for more complex and controlled behavior, akin to molecular information processing. rsc.org this compound could be a key ingredient in multi-responsive systems, providing a pH-sensitive component that complements other stimuli-responsive units within the same polymer. researchgate.netnih.gov

The table below outlines potential applications for smart polymers derived from this compound.

| Stimulus | Potential Mechanism | Emerging Application |

| pH | Protonation/deprotonation of the pyrrolidine ring causing changes in polymer chain conformation and solubility. nih.gov | Controlled drug delivery systems that release their payload in specific pH environments (e.g., tumor microenvironment or specific parts of the GI tract). nih.govmdpi.com |

| Temperature | Incorporation into copolymers with thermo-responsive monomers like N-isopropylacrylamide (NIPA). nih.gov | Injectable hydrogels for tissue engineering that are liquid at room temperature and solidify at body temperature. mdpi.com |

| Multiple Stimuli (e.g., pH and Temperature) | Combining pH-sensitive pyrrolidine units with thermo-responsive co-monomers. nih.govrsc.org | "Smart" coatings that change properties on demand; advanced biosensors and actuators. nih.govrsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.